molecular formula C24H19ClF3N3O2 B606543 CCG-257081 CAS No. 1922098-90-5

CCG-257081

Cat. No. B606543
M. Wt: 473.8802
InChI Key: BEDJWRJGMARXLZ-UHFFFAOYSA-N
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Description

CCG-257081, also known as MRTF/SRF-IN-1, is an inhibitor of cardiac myosin-related transcription factor and serum response factor (MRTF/SRF) that acts by inhibiting the Rho/MRTF/SRF pathway . It has shown efficacy in preventing bleomycin-induced fibrosis in several mouse models . This compound can be used in cancer prevention and fibrosis research .


Molecular Structure Analysis

The molecular weight of CCG-257081 is 473.87 . Its chemical formula is C24H19ClF3N3O2 . The compound has been crystallized with pirin, an iron-dependent cotranscription factor . The structure of the complex of CCG-257081 bound to pirin can be found in the Protein Data Bank under the identifier 6N0K .


Chemical Reactions Analysis

CCG-257081 is an inhibitor of the Rho/MRTF/SRF pathway . It has been shown to effectively decrease mRNA levels of downstream genes: smooth muscle actin and connective tissue growth factor . In human lung fibroblasts, it has IC50s of 4 and 15 μM, respectively .


Physical And Chemical Properties Analysis

CCG-257081 is a small molecule drug . Its exact mass is 473.1118 . The elemental analysis of the compound is as follows: C, 60.83; H, 4.04; Cl, 7.48; F, 12.03; N, 8.87; O, 6.75 .

Scientific Research Applications

  • Computational Chemistry Grid (CCG) : This refers to a cyberinfrastructure developed for the chemistry community, involving collaboration among several universities and research centers. The CCG aims to enhance computational capabilities in the field of chemistry (Dooley et al., 2006).

  • Coaxial Closed-Loop Geothermal Systems (CCGS) : Research on CCGS focuses on exploiting deep geothermal resources efficiently and environmentally safely. This involves comparing various CCGS designs to determine their efficacy in geothermal energy exploitation (Wang et al., 2020).

  • Clean Coal Geology (CCG) : This area of research in China focuses on the relationship between coal utilization and environmental pollution, emphasizing clean coal technology and its applications (Wang et al., 2020).

  • Catalytic Coal Gasification (CCG) : This research explores the use of catalysts in coal gasification for the production of substitute natural gas (SNG), highlighting the benefits and potential of the process (Gallagher & Euker, 1980).

  • Catalogue of Cancer Genes (CCG) : The CCG database is a comprehensive resource that includes both well-supported and candidate cancer protein-coding genes and long noncoding RNAs, facilitating the understanding of cancer mechanisms and aiding in the development of anti-cancer drugs (Liu et al., 2016).

properties

CAS RN

1922098-90-5

Product Name

CCG-257081

Molecular Formula

C24H19ClF3N3O2

Molecular Weight

473.8802

IUPAC Name

N-(4-chlorophenyl)-5,5-difluoro-1-(3-fluoro-5-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide

InChI

InChI=1S/C24H19ClF3N3O2/c25-19-1-3-21(4-2-19)30-22(32)18-12-24(27,28)14-31(13-18)23(33)17-9-16(10-20(26)11-17)15-5-7-29-8-6-15/h1-11,18H,12-14H2,(H,30,32)

InChI Key

BEDJWRJGMARXLZ-UHFFFAOYSA-N

SMILES

O=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CCG-257081;  CCG 257081;  CCG257081; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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